2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
Overview
Description
2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C11H14F2O2 and a molecular weight of 216.22 g/mol . This compound is characterized by the presence of two fluorine atoms, a phenyl ring substituted with a propan-2-yloxy group, and a hydroxyl group attached to an ethan-1-ol backbone . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol typically involves the reaction of 2,2-difluoroethanol with 3-(propan-2-yloxy)benzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at a controlled temperature . The product is then purified using standard techniques such as column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction produces an alkane .
Scientific Research Applications
2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong hydrogen bonds and electrostatic interactions with target proteins and enzymes . This can modulate the activity of these proteins, leading to various biological effects.
For example, in enzyme inhibition studies, the compound can bind to the active site of an enzyme, preventing the binding of natural substrates and thereby inhibiting the enzyme’s activity . This mechanism is particularly useful in drug discovery, where the compound can be used to identify potential drug targets and develop new therapeutic agents .
Comparison with Similar Compounds
2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol can be compared with other similar compounds, such as:
2,2-Difluoro-1-propanol: This compound has a similar fluorinated structure but lacks the phenyl ring and propan-2-yloxy group.
2,2,2-Trifluoro-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol: This compound contains an additional fluorine atom and a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a phenyl ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-difluoro-1-(3-propan-2-yloxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,10-11,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTUECLYWUNXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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